4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220031-22-0
VCID: VC2845050
InChI: InChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H
SMILES: C1CNCCC1CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Molecular Formula: C13H18Cl2N2O3
Molecular Weight: 321.2 g/mol

4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220031-22-0

Cat. No.: VC2845050

Molecular Formula: C13H18Cl2N2O3

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride - 1220031-22-0

Specification

CAS No. 1220031-22-0
Molecular Formula C13H18Cl2N2O3
Molecular Weight 321.2 g/mol
IUPAC Name 4-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H
Standard InChI Key GOEALDYOCIYPEO-UHFFFAOYSA-N
SMILES C1CNCCC1CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Canonical SMILES C1CNCCC1CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Physical Properties

4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is characterized by a piperidine ring connected to a 4-chloro-2-nitrophenoxyethyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Basic Identification Data

PropertyInformation
CAS Number1220031-22-0
Molecular FormulaC₁₃H₁₈Cl₂N₂O₃
Molecular Weight321.2 g/mol
IUPAC Name4-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Standard InChIInChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H
Standard InChIKeyGOEALDYOCIYPEO-UHFFFAOYSA-N
SMILESC1CNCCC1CCOC2=C(C=C(C=C2)Cl)N+[O-].Cl

The physical form of this compound is typically a crystalline solid, with solubility characteristics consistent with its ionic nature. The hydrochloride salt formation significantly impacts its solubility profile, making it more soluble in polar solvents compared to its free base form.

Structural Characteristics and Chemical Properties

Structural Elements

The molecular structure of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride comprises several key functional groups:

  • A piperidine ring - a six-membered saturated heterocycle containing one nitrogen atom

  • An ethyl linker (-CH₂CH₂-) connecting the piperidine to the phenoxy group

  • A 4-chloro-2-nitrophenoxy group, featuring electron-withdrawing substituents that influence aromatic ring reactivity

  • A hydrochloride salt formation at the piperidine nitrogen

Electronic and Chemical Properties

The presence of the nitro group at the ortho position and the chloro group at the para position of the phenoxy ring creates a distinct electronic distribution. The nitro group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic substitution reactions. The chloro group further contributes to the electronic properties and can participate in various chemical transformations.

The piperidine nitrogen, when in its free base form, functions as a nucleophilic center, while in the hydrochloride salt form, this nucleophilicity is significantly reduced due to protonation. This dual character allows for selective reactivity depending on the reaction conditions .

Synthesis Methodologies

General Synthetic Routes

The synthesis of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride typically involves a nucleophilic substitution reaction between 4-chloro-2-nitrophenol and a suitable piperidine-containing alkyl halide, followed by salt formation. Based on synthetic approaches for similar compounds, a general reaction sequence can be outlined .

Detailed Synthetic Procedure

A potential synthesis route involves:

  • Preparation of 2-chloroethylpiperidine hydrochloride from piperidine and ethylene chlorohydrin, as described for related compounds

  • Reaction of 4-chloro-2-nitrophenol with the 2-chloroethylpiperidine under basic conditions

  • Use of a base (typically potassium carbonate) in a suitable solvent (such as isopropyl acetate or ethyl acetate)

  • Heating the reaction mixture to 75-80°C until completion (monitored by HPLC)

  • Subsequent treatment with hydrochloric acid to form the hydrochloride salt

  • Purification via crystallization to obtain the pure compound

This approach is supported by documented procedures for structurally similar compounds, where yields exceeding 80% have been reported under optimized conditions .

Alternative Synthetic Approaches

Several alternative approaches may be viable:

Synthetic ApproachKey ReagentsConditionsExpected Yield
Direct alkylationK₂CO₃, 4-chloro-2-nitrophenol, 4-(2-chloroethyl)piperidine80°C, acetonitrile, 12h70-85%
Phase transfer catalysisTBAB, NaOH, 4-chloro-2-nitrophenol, 4-(2-bromoethyl)piperidineRT, DCM/water, 24h65-75%
Mitsunobu reactionDIAD, PPh₃, 4-chloro-2-nitrophenol, 4-(2-hydroxyethyl)piperidineRT to 50°C, THF, 8h60-70%

These approaches offer flexibility in synthesis planning based on available starting materials and laboratory constraints .

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is governed by its constituent functional groups:

  • The nitro group can undergo reduction to form an amino derivative, opening possibilities for further functionalization

  • The chloro substituent can participate in nucleophilic aromatic substitution reactions

  • The piperidine nitrogen (in free base form) can act as a nucleophile in various reactions

  • The ether linkage provides conformational flexibility but remains relatively stable under most conditions

Notable Chemical Transformations

Significant transformations of this compound or its structural analogues include:

  • Reduction of the nitro group using iron powder in ethanol, yielding corresponding amino derivatives as described for related compounds

  • Formation of pyridazine derivatives through coupling with aromatic diazonium salts

  • Nucleophilic aromatic substitution of the chloro group with various nucleophiles

  • N-functionalization of the piperidine (in free base form) to produce tertiary amine derivatives

These transformations highlight the versatility of this compound as a building block in organic synthesis.

Applications in Research and Development

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as:

  • A versatile intermediate for the construction of more complex molecules

  • A model system for studying nucleophilic aromatic substitution reactions

  • A precursor for heterocyclic compounds with potential biological activity

The distinctive arrangement of functional groups makes this compound valuable for exploring structure-activity relationships in drug discovery programs.

Structural Analogues and Comparative Analysis

Related Piperidine Derivatives

Several structurally related compounds provide context for understanding the properties of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride:

CompoundCAS NumberKey Structural DifferenceMolecular Weight (g/mol)
4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride1220031-22-0Reference compound321.20
3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride1220032-27-8Methyl instead of chloro; different piperidine substitution300.78
3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride1220034-15-0Piperidine at position 3 instead of 4321.21
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride1220032-55-2Switched positions of nitro and chloro groups321.20
4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride1220029-77-5No chloro group; nitro in meta position286.76

These structural variations result in different electronic properties and potentially altered biological activities .

Structure-Property Relationships

The specific arrangement of functional groups in 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride leads to distinctive properties:

These structure-property relationships are crucial for understanding the compound's behavior in various chemical and biological systems.

Future Research Directions

Synthesis Optimization

Potential areas for future investigation include:

  • Development of greener synthetic routes with reduced environmental impact

  • Exploration of catalytic methods to improve yield and selectivity

  • Application of flow chemistry techniques for scaled production

Biological Activity Evaluation

Future research might focus on:

  • Systematic evaluation of pharmacological activities

  • Structure-activity relationship studies with synthesized derivatives

  • Investigation of potential applications in specific therapeutic areas

Analytical Method Development

Advanced analytical approaches could be developed for:

  • Improved characterization techniques specific to this compound

  • Development of sensitive detection methods for trace analysis

  • Stability studies under various environmental conditions

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